molecular formula C12H17NO2 B8530140 phenyl N-(1-ethylpropyl)carbamate

phenyl N-(1-ethylpropyl)carbamate

Cat. No. B8530140
M. Wt: 207.27 g/mol
InChI Key: HZTQTHXAQORTJA-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

1-Ethylpropylamine (11.6 ml, 100 mmol) was dissolved in tetrahydrofuran (400 ml); pyridine (8.9 ml, 110 mmol) was added thereto at room temperature; and the reaction mixture was stirred. The reaction mixture was cooled with ice bath; phenyl chloroformate (13.8 ml, 110 mmol) was added dropwise; and the reaction mixture was stirred at room temperature for 24 hours. Water was added to the reaction mixture; the reaction mixture was partitioned between ethyl acetate and water; and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained crystals were washed with diethyl ether:hexane=1:5 to yield the title compound as crystals (22.3 g, 147 mmol, 59.1%).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59.1%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([NH2:6])[CH2:4][CH3:5])[CH3:2].N1C=CC=CC=1.Cl[C:14]([O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:15].O>O1CCCC1.CCCCCC>[CH2:1]([CH:3]([NH:6][C:14](=[O:15])[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:4][CH3:5])[CH3:2]

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C)C(CC)N
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
and the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with ice bath
STIRRING
Type
STIRRING
Details
and the reaction mixture was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
and the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The obtained crystals were washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 147 mmol
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 59.1%
YIELD: CALCULATEDPERCENTYIELD 147%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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